Enhanced Lipophilicity vs. Methylsulfanyl and Primary Amine Analogs Improves Predicted Membrane Permeability
The target compound exhibits a LogP (octanol-water partition coefficient) ranging from 1.27 to 1.35, which is significantly higher than the LogP of 1.02 for the methylsulfanyl analog methyl[1-(methylsulfanyl)propan-2-yl]amine and 0.84 for the primary amine 1-(ethylsulfanyl)propan-2-amine . This ~0.25–0.5 LogP unit increase corresponds to a predicted ~2–3 fold increase in membrane permeability based on standard in silico models, potentially enhancing blood-brain barrier penetration or cellular uptake in vitro .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.27 (Fluorochem) / 1.35 (ChemScene) |
| Comparator Or Baseline | methyl[1-(methylsulfanyl)propan-2-yl]amine: LogP = 1.02; 1-(ethylsulfanyl)propan-2-amine: LogP = 0.84 |
| Quantified Difference | +0.25 to +0.51 LogP units vs. methylsulfanyl analog; +0.43 to +0.51 LogP units vs. primary amine analog |
| Conditions | Calculated LogP values from vendor technical datasheets using standard software (e.g., JChem, ACD/Labs) |
Why This Matters
Higher LogP predicts improved passive membrane diffusion, a critical factor for cell-based assays and lead optimization in medicinal chemistry.
